Cas no 944789-76-8 (<br>5-(2-hydroxyethyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H) -one)

5-(2-Hydroxyethyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a heterocyclic compound featuring a fused pyrrolo-pyrazole core with a phenyl substituent and a hydroxyethyl side chain. This structure imparts potential reactivity and functional versatility, making it a valuable intermediate in medicinal chemistry and organic synthesis. The presence of both a hydroxyl group and a lactam moiety enhances its utility in derivatization, enabling further modifications for drug discovery applications. Its rigid polycyclic framework may contribute to selective binding interactions in biologically active molecules. The compound's stability and synthetic accessibility further support its use in the development of pharmacologically relevant scaffolds.
<br>5-(2-hydroxyethyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H) -one structure
944789-76-8 structure
Product Name:<br>5-(2-hydroxyethyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H) -one
CAS No:944789-76-8
MF:C14H15N3O2
MW:257.287802934647
CID:3155567
PubChem ID:24206179
Update Time:2025-06-08

<br>5-(2-hydroxyethyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H) -one Chemical and Physical Properties

Names and Identifiers

    • <br>5-(2-hydroxyethyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H) -one
    • AKOS005615366
    • VS-10704
    • Pyrrolo[3,4-c]pyrazol-6(1H)-one, 4,5-dihydro-5-(2-hydroxyethyl)-3-methyl-4-phenyl-
    • 944789-76-8
    • starbld0045255
    • STK787488
    • CS-0360553
    • 5-(2-hydroxyethyl)-3-methyl-4-phenyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one
    • BBL031730
    • 5-(2-Hydroxyethyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
    • 5-(2-hydroxyethyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
    • ZFSKRFXREFTNAO-UHFFFAOYSA-N
    • 5-(2-hydroxyethyl)-3-methyl-4-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one
    • Inchi: 1S/C14H15N3O2/c1-9-11-12(16-15-9)14(19)17(7-8-18)13(11)10-5-3-2-4-6-10/h2-6,13,18H,7-8H2,1H3,(H,15,16)
    • InChI Key: ZFSKRFXREFTNAO-UHFFFAOYSA-N
    • SMILES: O=C1C2C(=C(C)NN=2)C(C2C=CC=CC=2)N1CCO

Computed Properties

  • Exact Mass: 257.116426730Da
  • Monoisotopic Mass: 257.116426730Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 344
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 69.2Ų

<br>5-(2-hydroxyethyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H) -one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1431223-500mg
5-(2-Hydroxyethyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
944789-76-8 98%
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¥4420.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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5-(2-Hydroxyethyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
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¥8299.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1431223-10g
5-(2-Hydroxyethyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
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Additional information on <br>5-(2-hydroxyethyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H) -one

Introduction to 5-(2-hydroxyethyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H) -one (CAS No. 944789-76-8)

5-(2-hydroxyethyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H) -one, identified by its CAS number 944789-76-8, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic molecule belongs to the pyrazolopyrrole class, a scaffold that has garnered considerable attention due to its structural complexity and potential biological activity. The presence of multiple functional groups, including a hydroxyethyl side chain, a methyl substituent, and a phenyl ring, contributes to the compound's unique chemical properties and reactivity. Such structural features make it a promising candidate for further exploration in drug discovery and development.

The synthesis of 5-(2-hydroxyethyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H) -one involves intricate organic transformations that highlight the compound's synthetic challenge. The construction of the pyrazolopyrrole core requires careful consideration of reaction conditions and intermediates to ensure high yield and purity. Recent advances in catalytic methods have enabled more efficient routes to this scaffold, reducing the number of synthetic steps and minimizing byproduct formation. These improvements are crucial for scaling up production and making the compound more accessible for downstream applications.

One of the most compelling aspects of 5-(2-hydroxyethyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H) -one is its potential biological activity. The pyrazolopyrrole motif is known to exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. The hydroxyethyl group introduces a polar moiety that can enhance solubility and interactions with biological targets, while the methyl and phenyl substituents may influence binding affinity and selectivity. Preliminary studies have suggested that this compound may interact with specific enzymes or receptors involved in disease pathways, making it an attractive lead for further investigation.

In recent years, computational chemistry has played an increasingly important role in evaluating the potential of such compounds. Molecular modeling techniques allow researchers to predict how 5-(2-hydroxyethyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H) -one might bind to biological targets based on its three-dimensional structure. These virtual screening approaches can significantly reduce the time and cost associated with experimental testing by identifying promising candidates before wet-lab synthesis. Additionally, machine learning algorithms are being employed to analyze large datasets of biological activity data, helping to refine the structure-function relationships for this class of compounds.

The pharmaceutical industry has shown particular interest in heterocyclic compounds due to their diverse biological activities and favorable pharmacokinetic profiles. 5-(2-hydroxyethyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H) -one fits well within this trend as it combines structural complexity with functional diversity. Its potential as a lead compound has prompted several research groups to explore its derivatives further. By modifying specific substituents or introducing new functional groups, scientists aim to enhance its potency and reduce any potential side effects.

Another area of interest is the development of novel synthetic methodologies for constructing complex heterocycles like 5-(2-hydroxyethyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H) -one. Transition metal-catalyzed reactions have emerged as powerful tools for forming carbon-carbon bonds efficiently. For instance, palladium-catalyzed cross-coupling reactions can be used to introduce the phenyl ring into the pyrazolopyrrole core in a single step. Similarly, copper-mediated reactions have been explored for constructing the dihydropyrrole portion of the molecule. These advances not only streamline synthesis but also open up new possibilities for generating structurally diverse analogs.

The biological evaluation of 5-(2-hydroxyethyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H) -one has been complemented by studies on related compounds that share similar scaffolds but differ in substituent patterns. Such comparative analyses help to elucidate which structural features are most critical for biological activity. For example, analogs with different lengths or types of side chains attached to the pyrazolopyrrole core have been synthesized and tested for their effects on target enzymes or receptors. These studies provide valuable insights into optimizing drug-like properties such as solubility、metabolic stability、and bioavailability.

Recent research has also highlighted the importance of understanding how environmental factors can influence the behavior of heterocyclic compounds like 5-(2-hydroxyethyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H) -one in vivo. Factors such as pH、temperature、and presence of metabolizing enzymes can affect both potency and selectivity。Therefore,studies are being conducted under various physiological conditions to better predict how these compounds will perform in real-world settings。These efforts are part of a broader trend toward more holistic approaches in drug discovery,where both chemical structure and environmental context are taken into account。

The future prospects for 5-(2-hydroxyethyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one remain bright,with ongoing research aimed at expanding its therapeutic applications。Collaborative efforts between academia and industry are essential for translating laboratory findings into clinical candidates。By leveraging interdisciplinary approaches that combine synthetic chemistry、computational modeling、and biological testing,the full potential of this compound can be realized。As our understanding grows,so too does our ability to harness its unique properties for improving human health。

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